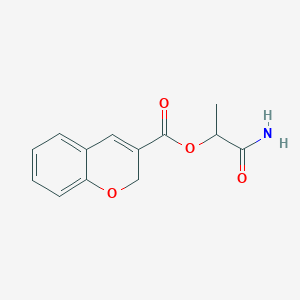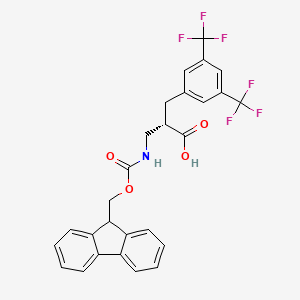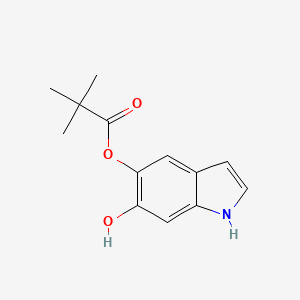
6-Hydroxy-1H-indol-5-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1H-indol-5-yl pivalate is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, specifically, features a hydroxy group at the 6th position and a pivalate ester at the 5th position of the indole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl pivalate typically involves the esterification of 6-hydroxyindole with pivalic anhydride or pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1H-indol-5-yl pivalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of 6-oxo-1H-indol-5-yl pivalate.
Reduction: Formation of 6-hydroxy-1H-indol-5-yl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-1H-indol-5-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-indol-5-yl pivalate is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and metabolism . The hydroxy and pivalate groups may enhance its binding affinity and specificity to certain targets .
Comparison with Similar Compounds
6-Hydroxyindole: Lacks the pivalate ester, making it less lipophilic and potentially less bioavailable.
5-Hydroxyindole: Differently substituted, affecting its chemical reactivity and biological activity.
Indole-3-acetic acid: A plant hormone with different biological functions and applications.
Uniqueness: 6-Hydroxy-1H-indol-5-yl pivalate stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of both hydroxy and pivalate groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(6-hydroxy-1H-indol-5-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3 |
InChI Key |
KRXXRNDDWFQPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


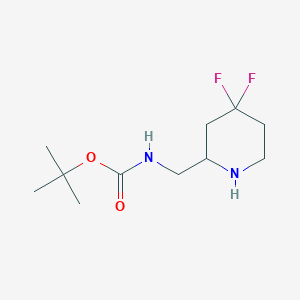
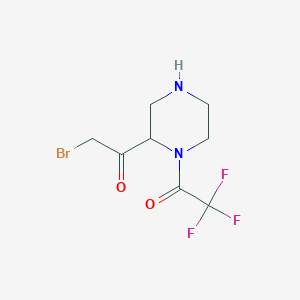
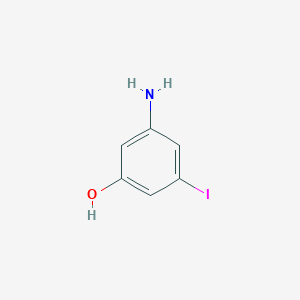
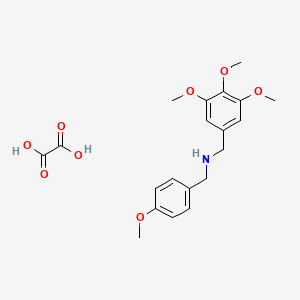
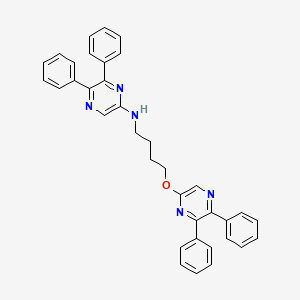
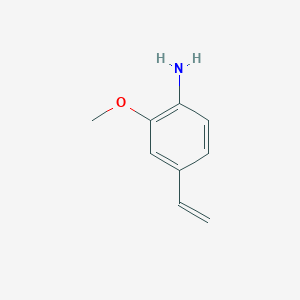
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
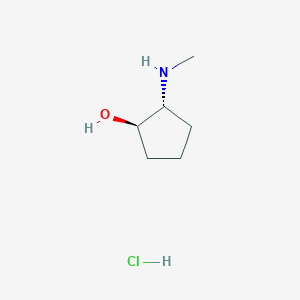
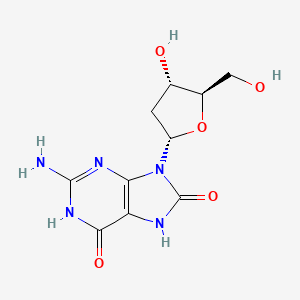
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)

